molecular formula C19H30BF3O4Si B1373243 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester CAS No. 1150271-36-5

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester

Cat. No.: B1373243
CAS No.: 1150271-36-5
M. Wt: 418.3 g/mol
InChI Key: HRJDVIZLZYOVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry This compound is characterized by the presence of a trifluoromethoxy group, a t-butyldimethylsilyloxy group, and a boronic acid pinacol ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate species.

    Substitution: The trifluoromethoxy and silyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkoxides, amines, and halides.

Major Products Formed

Scientific Research Applications

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and molecular recognition. The compound can interact with molecular targets through boron-oxygen interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the trifluoromethoxy and silyloxy groups, making it less versatile in certain applications.

    3-(t-Butyldimethysilyloxy)phenylboronic Acid Pinacol Ester: Similar structure but without the trifluoromethoxy group, affecting its reactivity and applications.

    5-Trifluoromethoxyphenylboronic Acid Pinacol Ester: Lacks the silyloxy group, which can influence its stability and reactivity

Uniqueness

3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester is unique due to the presence of both trifluoromethoxy and t-butyldimethylsilyloxy groups. These functional groups enhance its reactivity, stability, and versatility in various chemical and biological applications .

Properties

IUPAC Name

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BF3O4Si/c1-16(2,3)28(8,9)25-15-11-13(10-14(12-15)24-19(21,22)23)20-26-17(4,5)18(6,7)27-20/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDVIZLZYOVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BF3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674757
Record name tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-36-5
Record name tert-Butyl(dimethyl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Reactant of Route 3
Reactant of Route 3
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Reactant of Route 4
Reactant of Route 4
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Reactant of Route 5
Reactant of Route 5
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester
Reactant of Route 6
Reactant of Route 6
3-(t-Butyldimethysilyloxy)-5-trifluoromethoxyphenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.